Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C14H14BrNO3S |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(3-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-11(16-14(15)20-12)8-9-5-4-6-10(7-9)18-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
FLVJEYXINOHXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives
The synthesis begins with a hydroxybenzaldehyde derivative, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin). Bromination at the ortho position relative to the hydroxyl group is achieved using bromine in acetic acid, yielding 3-bromo-4-hydroxy-5-methoxybenzaldehyde. This intermediate serves as the foundation for subsequent thiobenzamide formation.
Reaction Conditions:
Conversion to Thiobenzamide
The aldehyde is converted to a thiobenzamide via reaction with thioacetamide in the presence of acidic conditions. This step installs the thioamide group necessary for thiazole cyclization.
Procedure:
- Dissolve 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) in isopropanolic HCl.
- Add thioacetamide (1.1 eq) and heat to 50–55°C for 2 hours.
- Quench with water, filter, and dry to obtain the thiobenzamide.
Typical Outcomes:
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (HPLC) | 95–97% |
| Melting Range | 108–110°C |
Thiazole Ring Formation via Cyclocondensation
Cyclization with 2-Bromoacetoacetic Acid Ethyl Ester
The thiobenzamide undergoes cyclocondensation with 2-bromoacetoacetic acid ethyl ester to form the thiazole core. This step simultaneously introduces the bromine at position 2 and the ethyl carboxylate at position 5.
Optimized Protocol:
- Solvent: Isopropyl alcohol (3–5 mL/g substrate)
- Reactants: Thiobenzamide (1.0 eq), 2-bromoacetoacetic acid ethyl ester (1.05 eq)
- Temperature: Reflux (80–85°C)
- Time: 5 hours
- Workup: Cool to room temperature, filter, and wash with cold methanol.
Performance Metrics:
| Metric | Result |
|---|---|
| Yield | 88–92% |
| Purity (HPLC) | 98.0–98.5% |
| Melting Point | 204–210°C |
Alkylation for 3-Methoxybenzyl Substitution
O-Alkylation of the 4-Hydroxy Group
The hydroxyl group at position 4 of the thiazole intermediate is alkylated with 3-methoxybenzyl bromide under basic conditions. This step introduces the 3-methoxybenzyl moiety.
Reaction Setup:
- Base: Potassium carbonate (2.5 eq) in DMF
- Alkylating Agent: 3-Methoxybenzyl bromide (1.2 eq)
- Temperature: 80–85°C
- Time: 6 hours
- Purification: Partition between ethyl acetate and water, followed by solvent evaporation.
Efficiency Data:
| Parameter | Value |
|---|---|
| Conversion Rate | >95% |
| Isolated Yield | 73–78% |
| Purity (HPLC) | 98.0–98.5% |
Final Purification via Hydrochloride Salt Formation
To achieve pharmaceutical-grade purity, the crude product is converted to its hydrochloride salt. This step eliminates residual impurities and enhances crystallinity.
Salt Formation Protocol:
- Suspend the product in acetone (10 mL/g).
- Add concentrated HCl (1.1 eq) dropwise at 30–35°C.
- Cool to 0–5°C, filter, and dry under vacuum.
Quality Attributes:
| Attribute | Specification |
|---|---|
| Purity (HPLC) | >99.5% |
| Melting Range | 170–173°C |
| Residual Solvents | <0.1% (ICH compliant) |
Comparative Analysis of Alternative Routes
Direct Bromination Post-Cyclization
An alternative strategy involves brominating a pre-formed thiazole lacking the 2-bromo substituent. However, this method suffers from poor regioselectivity and lower yields (50–60%) due to competing side reactions.
Friedel-Crafts Benzylation
Attempts to introduce the 3-methoxybenzyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst resulted in decomposition of the thiazole ring, rendering this approach non-viable.
Industrial Scalability and Process Economics
The described route offers significant advantages for large-scale production:
- Column Chromatography Avoidance: All intermediates are purified via crystallization or salt formation, reducing costs.
- Atom Economy: The cyclocondensation and alkylation steps exhibit atom economies >80%, minimizing waste.
- Cycle Time: Total synthesis time is 48–55 hours, enabling batch production cycles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-azido-4-(3-methoxybenzyl)thiazole-5-carboxylate.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carbinol.
Scientific Research Applications
Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate is a synthetic organic compound with a thiazole ring structure, a bromine atom, and a methoxybenzyl substituent. It has a molecular weight of approximately 356.23 g/mol. This compound is of interest in medicinal chemistry and materials science because of its structure, which gives it unique chemical properties and potential biological activities.
Applications
- Medicinal Chemistry this compound serves as a building block for synthesizing bioactive molecules with potential therapeutic applications. It has demonstrated potential antimicrobial, antifungal, and anticancer properties, making it a valuable compound in medicinal chemistry. Its mechanism of action typically involves interaction with specific biological targets, such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
- Biological Studies Studies on the interactions of this compound with biological targets have provided insights into its pharmacological potential. These interactions often involve binding to specific receptors or enzymes that play crucial roles in various biological pathways. Understanding these interactions aids in designing more effective derivatives with enhanced biological activity.
Chemical Reactions
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate can undergo various chemical reactions:
- Substitution Reactions The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation and Reduction Reactions The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Common reagents and conditions include:
- Nucleophilic Substitution Reagents such as sodium hydride (NaH) or potassium carbonate () in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
- Oxidation Oxidizing agents like hydrogen peroxide () or potassium permanganate () can be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups.
Related Compounds
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the ester group can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Halogenation : Bromine at position 2 (common in all listed bromo-thiazoles) enhances electrophilicity, facilitating nucleophilic substitution reactions. For example, ethyl 2-bromo-4-(4-bromophenyl)thiazole-5-carboxylate reacts with benzyl isocyanate to form urea derivatives .
- Benzyl Modifications :
- Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects, stabilizing the thiazole ring and altering binding affinities in enzyme inhibition .
Biological Activity
Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate is a thiazole derivative that has gained attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its thiazole ring structure, which includes a bromine atom at the 2-position and a methoxybenzyl substituent at the 4-position. Its molecular formula is , with a molecular weight of approximately 356.23 g/mol. The unique structural features contribute to its potential therapeutic applications.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Thiazole derivatives are known for their ability to inhibit the growth of various bacterial and fungal strains. Research indicates that this compound can effectively combat pathogens, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Candida albicans | 0.75 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various strains, including Candida species. The mechanism often involves the disruption of fungal cell membranes or interference with vital metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HePG-2).
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in key metabolic pathways. The thiazole moiety is essential for binding to these targets, leading to modulation of their activity and subsequent therapeutic effects.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, including this compound. These investigations highlight how modifications in the chemical structure can enhance biological activity.
One notable study demonstrated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased cytotoxicity against cancer cell lines . Additionally, molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a complex mechanism underlying its biological effects .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate?
The synthesis typically involves bromination of a thiazole precursor followed by functionalization of the 4-position. A common approach includes:
- Step 1 : Condensation of 3-methoxybenzylamine with a brominated thiazole ester precursor (e.g., ethyl 2-bromothiazole-5-carboxylate) under basic conditions (e.g., potassium carbonate in DMF) to introduce the 3-methoxybenzyl group .
- Step 2 : Optimization of bromination using reagents like N-bromosuccinimide (NBS) in acetonitrile or DCM to ensure regioselectivity at the 2-position . Reaction monitoring via TLC and purification via recrystallization or column chromatography are critical for yield enhancement .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR are used to confirm substituent positions, with the 3-methoxybenzyl group identified via aromatic proton signals (~6.8–7.3 ppm) and methoxy singlet (~3.8 ppm) .
- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction (employing SHELX software for refinement) resolves bond lengths, angles, and dihedral angles, particularly for the thiazole ring and substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the common derivatization reactions for this compound in medicinal chemistry?
The bromine at the 2-position and ester group at the 5-position are key reactive sites:
- Nucleophilic Substitution : Bromine can be replaced with amines, thiols, or alkoxides to generate analogs (e.g., ethyl 2-amino derivatives) .
- Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for further coupling reactions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the 3-methoxybenzyl group .
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives?
- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases or antimicrobial targets). The 3-methoxybenzyl group’s hydrophobicity and bromine’s steric effects are critical for binding affinity .
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent electronic parameters (Hammett constants) with observed bioactivity, guiding rational design .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?
Discrepancies often arise from:
- Assay Variability : Standardize in vitro protocols (e.g., MIC assays for antimicrobial activity) using reference strains and controlled conditions .
- Structural Analog Confusion : Confirm compound purity (≥95% via HPLC) and differentiate regioisomers (e.g., 4- vs. 5-substituted thiazoles) using crystallography or NOESY NMR .
- Metabolic Stability : Evaluate microsomal stability to distinguish intrinsic activity from pharmacokinetic effects .
Q. How do reaction conditions influence the regioselectivity of thiazole functionalization?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 2-bromo position, while nonpolar solvents (e.g., toluene) may promote ester group reactivity .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) enable selective cross-coupling at the bromine site without disturbing the methoxybenzyl group .
- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during bromination or hydrolysis steps .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Crystal Packing Issues : Bulky substituents (e.g., 3-methoxybenzyl) disrupt lattice formation. Slow evaporation from ethyl acetate/hexane mixtures improves crystal quality .
- Twinned Data : SHELXL refinement with TWIN commands resolves overlapping reflections in twinned crystals .
- Hydrogen Bonding : Lack of strong H-bond donors (common in ester-containing thiazoles) necessitates alternative stabilization via π-π stacking, as seen in related structures .
Methodological Considerations
Q. How to optimize reaction yields in multi-step syntheses involving this compound?
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for bromination and coupling steps, reducing side products .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent stoichiometry, temperature) using software like MODDE .
Q. What are the best practices for analyzing substituent effects on thiazole ring electronic properties?
- Cyclic Voltammetry : Measure oxidation/reduction potentials to assess electron-withdrawing/donating effects of substituents .
- UV-Vis Spectroscopy : Monitor absorption shifts (e.g., π→π* transitions) to correlate substituents with electronic perturbations .
- SC-XRD Electron Density Maps : Topological analysis (e.g., AIM) quantifies charge distribution across the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
